

"Solubility and stability of Prodigiosin hydrochloride in different solvents"

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Compound of Interest

Compound Name: *Prodigiosin hydrochloride*

Cat. No.: *B15543981*

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Prodigiosin Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodigiosin, a tripyrrole red pigment produced by *Serratia marcescens* and other bacteria, has garnered significant interest in the scientific community due to its diverse biological activities, including antibacterial, antifungal, antimalarial, immunosuppressive, and anticancer properties. The hydrochloride salt of prodigiosin is a common form used in research and development. A thorough understanding of its solubility and stability in various solvents and conditions is paramount for its effective formulation, storage, and application in preclinical and clinical studies. This technical guide provides an in-depth overview of the solubility and stability of **prodigiosin hydrochloride**, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Solubility of Prodigiosin Hydrochloride

Prodigiosin hydrochloride is a hydrophobic molecule, which dictates its solubility profile. It is generally soluble in organic solvents and insoluble in aqueous solutions. The following tables summarize the available quantitative and qualitative solubility data for **prodigiosin hydrochloride** in various solvents.

Quantitative Solubility Data

Solvent	Solubility (at 25°C)	Molar Concentration (mM)	Notes
Dimethyl Sulfoxide (DMSO)	65 mg/mL	200.97 mM	-
Dimethyl Sulfoxide (DMSO)	10 mg/mL	27.79 mM	Requires sonication to dissolve.
Ethanol	8 mg/mL	24.73 mM	Moderate solubility.

Qualitative Solubility Data

Solvent	Solubility	Reference
Acetonitrile	Soluble	
Chloroform	Soluble	
Methanol	Soluble	
Acetone	Soluble	
Hexane	Soluble	
Ether	Moderately Soluble	
Water	Insoluble	

Stability of Prodigiosin Hydrochloride

The stability of **prodigiosin hydrochloride** is influenced by several factors, including pH, temperature, and exposure to light. Understanding these factors is critical for maintaining the integrity and biological activity of the compound.

pH Stability

Prodigiosin hydrochloride exhibits distinct color changes depending on the pH of the solution, which is indicative of its stability. It is stable in acidic conditions and unstable in

alkaline environments.

- Acidic pH: In acidic solutions, prodigiosin is red and exhibits a sharp absorption peak at approximately 535 nm.
- Alkaline pH: In alkaline solutions, the color changes to orange-yellow, with a broad absorption curve centered around 470 nm. This color change is associated with the degradation of the molecule.

The presumptive color test can be used for a quick preliminary identification of prodigiosin, where an acidified solution appears red or pink, and an alkalinized solution turns yellow or tan.

Temperature Stability

Prodigiosin hydrochloride is sensitive to high temperatures. Proper storage at low temperatures is crucial for its long-term stability.

Temperature	Duration	Stability	Notes	Reference
-20°C	2 years	Stable	In solid form.	
-20°C	at least 6 months	Stable	In DMSO or methanol solution (2 mg/mL).	
4°C	30 days	>98% stable	In acetone extract.	
25°C	25 days	>80% stable	In acetone extract.	
37°C	30 days	<30% stable	Significant degradation observed.	
40°C, 60°C, 80°C	Not specified	Unstable	Degradation increases with temperature.	

Light Stability

Exposure to light, particularly white and blue light, can lead to the degradation of prodigiosin.

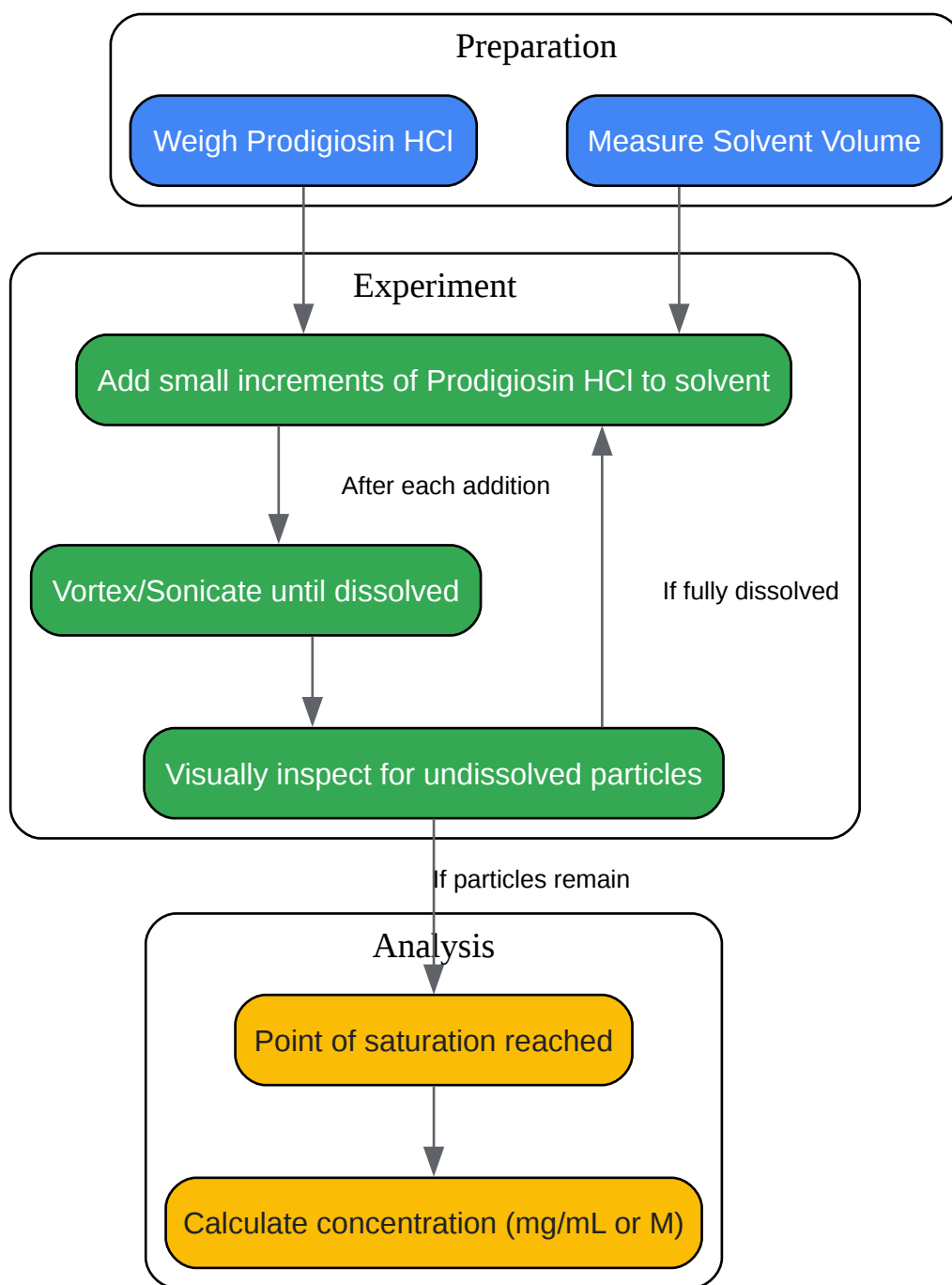
Light Condition	Effect on Prodigiosin	Reference
White Light	Degrades	
Blue Light	Degrades	
Red Light	No significant effect	
Far-Red Light	No significant effect	
Natural Light	Degradation observed after 4 hours	

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of **prodigiosin hydrochloride**.

Protocol for Solubility Determination

This protocol outlines a method for determining the solubility of **prodigiosin hydrochloride** in a given solvent.



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Caption: Workflow for Solubility Determination of **Prodigiosin Hydrochloride**.

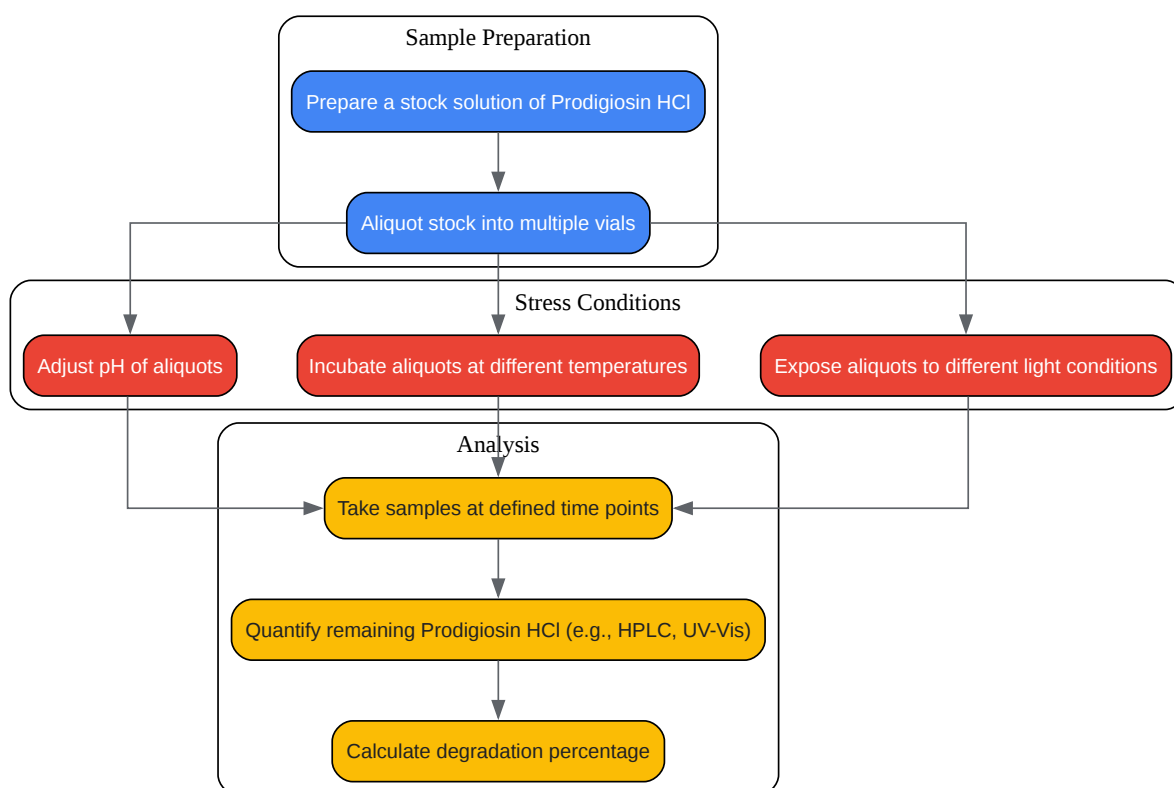
Methodology:

- Preparation:

- Accurately weigh a known amount of **prodigiosin hydrochloride** powder using an analytical balance.
- Measure a precise volume of the desired solvent (e.g., 1 mL) into a suitable container (e.g., a glass vial).
- Experiment:
 - Add a small, pre-weighed amount of **prodigiosin hydrochloride** to the solvent.
 - Vigorously mix the solution using a vortex mixer or an ultrasonic bath until the solid is completely dissolved.
 - Visually inspect the solution against a light source to ensure no solid particles are present.
 - Continue adding small, known increments of **prodigiosin hydrochloride**, followed by mixing, until the solution becomes saturated and a small amount of undissolved solid remains even after thorough mixing.
- Analysis:
 - The total mass of **prodigiosin hydrochloride** that was added and fully dissolved in the known volume of the solvent represents its solubility.
 - Calculate the solubility in mg/mL by dividing the total mass of dissolved solid (in mg) by the volume of the solvent (in mL).
 - The molar solubility can be calculated by dividing the mass concentration by the molecular weight of **prodigiosin hydrochloride** (359.89 g/mol).

Protocol for Stability Testing

This protocol describes a general method for assessing the stability of **prodigiosin hydrochloride** under different conditions (pH, temperature, and light).



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Caption: General Workflow for Stability Testing of **Prodigiosin Hydrochloride**.

Methodology:

- Sample Preparation:
 - Prepare a stock solution of **prodigiosin hydrochloride** in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

- Aliquot the stock solution into multiple amber vials to protect from light.
- Application of Stress Conditions:
 - pH Stability:
 - Adjust the pH of the aliquots to desired levels (e.g., pH 2, 4, 7, 9, 11) using appropriate buffers.
 - Incubate the samples at a constant temperature in the dark.
 - Temperature Stability:
 - Incubate the aliquots at various temperatures (e.g., -20°C, 4°C, 25°C, 40°C) in the dark.
 - Photostability:
 - Expose the aliquots to different light sources (e.g., white light, blue light, red light, and a dark control) at a constant temperature.
- Analysis at Time Points:
 - At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw a sample from each condition.
 - Quantify the remaining concentration of **prodigiosin hydrochloride** using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry (measuring absorbance at ~535 nm in acidic conditions). A 20 µL sample can be added to 180 µL of acidified ethanol for spectrophotometric analysis.
 - Calculate the percentage of degradation over time for each condition.

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of **prodigiosin hydrochloride**, crucial information for its handling, formulation, and development as a therapeutic agent. The provided data and protocols serve as a valuable resource for researchers and scientists in the field. It is evident that **prodigiosin hydrochloride's** utility is

enhanced in acidic, low-temperature, and dark conditions. Further research to quantitatively assess its solubility in a broader range of pharmaceutically acceptable solvents and to determine its degradation kinetics under various stress conditions will be beneficial for its translation from the laboratory to clinical applications.

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